1-Cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazinane ring substituted with a cyclohexyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione can be synthesized through the cyclotrimerization of isocyanatocyclohexane under mild reaction conditions. This method involves the reaction of isocyanatocyclohexane at room temperature, resulting in high chemoselectivity and excellent yield .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the cyclotrimerization process is optimized for maximum yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazinanes.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: A parent compound with a similar triazinane ring structure.
1,3,5-Triazinane-2-thione: A closely related compound with similar chemical properties.
Uniqueness: 1-Cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione is unique due to the presence of both cyclohexyl and ethyl groups, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H21N3S |
---|---|
Molekulargewicht |
227.37 g/mol |
IUPAC-Name |
1-cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C11H21N3S/c1-2-13-8-12-11(15)14(9-13)10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,15) |
InChI-Schlüssel |
SPEJPBUYIQEWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CNC(=S)N(C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.